molecular formula C20H23FN2O3 B249206 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B249206
M. Wt: 358.4 g/mol
InChI Key: WOUPDPGPKVXZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the benzylpiperazine family. It is a psychoactive substance that has gained popularity in recent years due to its potential use as a research chemical. DF-MDBP is a designer drug that is not approved for human consumption, and little is known about its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood. It is believed to act as a serotonin and dopamine reuptake inhibitor. It may also act as a serotonin receptor agonist. 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This may lead to increased mood, energy, and euphoria.
Biochemical and Physiological Effects
1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It may also cause vasoconstriction and muscle tension. 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has been shown to have a stimulant effect on the central nervous system. It may cause increased alertness, energy, and euphoria. It may also cause hallucinations, paranoia, and anxiety.

Advantages and Limitations for Lab Experiments

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has some advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It can be used as a reference standard in analytical chemistry and forensic toxicology. One limitation is that it is a designer drug that is not approved for human consumption. It may have unknown side effects and interactions with other drugs. It may also have legal and ethical implications for research.

Future Directions

There are several future directions for research on 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine. One direction is to investigate its pharmacological properties and mechanism of action in more detail. This may involve studying its effects on different serotonin and dopamine receptor subtypes. Another direction is to investigate its potential therapeutic uses. 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine may have applications in the treatment of depression, anxiety, and other psychiatric disorders. Finally, future research may involve studying the long-term effects of 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine on the brain and other organs. This may help to determine its safety and potential risks for human use.
Conclusion
In conclusion, 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine is a synthetic compound that has potential applications in scientific research. It can be synthesized using a simple one-pot reaction and has been shown to have a range of biochemical and physiological effects. 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research is needed to fully understand its pharmacological properties and potential therapeutic uses.

Synthesis Methods

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 3,5-dimethoxybenzoyl chloride and 3-fluorobenzylpiperazine in the presence of a base such as potassium carbonate. The reaction can be carried out in a solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is a white crystalline powder that can be purified using recrystallization or chromatography.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine has not been extensively studied, but it has potential applications in scientific research. It can be used as a reference standard in analytical chemistry and forensic toxicology. It can also be used to study the structure-activity relationship of benzylpiperazine derivatives and their effects on the central nervous system. 1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine can be used to investigate the role of serotonin receptors and dopamine receptors in the brain.

properties

Product Name

1-(3,5-Dimethoxybenzoyl)-4-(3-fluorobenzyl)piperazine

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-8-6-22(7-9-23)14-15-4-3-5-17(21)10-15/h3-5,10-13H,6-9,14H2,1-2H3

InChI Key

WOUPDPGPKVXZBR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC

Origin of Product

United States

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